1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring system Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by functionalization. One common method is the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often include solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazol-5-amine
- 1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine
- 1,4-dimethyl-1H-pyrazol-3-amine
Uniqueness
1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both methyl and isopropyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
1855936-95-6 |
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Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1,4-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-8-11(6-14-17)5-13-12-10(3)7-16(4)15-12/h6-9H,5H2,1-4H3,(H,13,15) |
InChI Key |
NSDKTOAUTYEGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C(C)C)C |
Origin of Product |
United States |
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